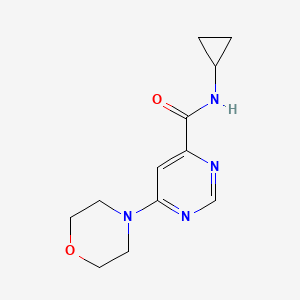

N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c17-12(15-9-1-2-9)10-7-11(14-8-13-10)16-3-5-18-6-4-16/h7-9H,1-6H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVKZVQHHZGVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

Pyrimidine rings are classically synthesized via cyclocondensation reactions, such as the Biginelli or Pinner reactions. For N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide, a modified approach using β-keto esters and guanidine derivatives is plausible:

Reaction Scheme :

$$

\text{β-Keto ester + Guanidine derivative} \xrightarrow{\text{Acid/Base Catalyst}} \text{6-Substituted Pyrimidine-4-carboxylate}

$$

For example, ethyl 3-morpholinoacetoacetate could react with guanidine under basic conditions to yield ethyl 6-morpholinopyrimidine-4-carboxylate. This intermediate is critical for subsequent carboxamide formation.

Halogenation and Nucleophilic Substitution

An alternative route involves halogenated pyrimidine intermediates:

- Synthesis of 4,6-Dichloropyrimidine :

Chlorination of pyrimidine-4,6-diol using POCl₃ yields 4,6-dichloropyrimidine. - Selective Substitution at Position 6 :

Reaction with morpholine in the presence of a base (e.g., K₂CO₃) replaces the C6 chloride with morpholine. - Functionalization at Position 4 :

The remaining C4 chloride is converted to a carboxylic acid via hydrolysis, followed by amidation with cyclopropylamine.

Carboxamide Formation Strategies

Direct Aminolysis of Esters

Ethyl 6-morpholinopyrimidine-4-carboxylate can undergo aminolysis with cyclopropylamine under high-temperature conditions or microwave irradiation:

$$

\text{Ethyl 6-morpholinopyrimidine-4-carboxylate + Cyclopropylamine} \xrightarrow{\Delta \text{ or MW}} \text{N-Cyclopropyl-6-morpholinopyrimidine-4-carboxamide}

$$

Conditions :

Acyl Chloride Intermediate Route

This two-step method improves yield and purity:

- Ester Hydrolysis :

$$

\text{Ethyl 6-morpholinopyrimidine-4-carboxylate} \xrightarrow{\text{NaOH (aq), EtOH}} \text{6-Morpholinopyrimidine-4-carboxylic Acid}

$$ - Acyl Chloride Formation :

$$

\text{6-Morpholinopyrimidine-4-carboxylic Acid} \xrightarrow{\text{SOCl₂ or (COCl)₂}} \text{6-Morpholinopyrimidine-4-carbonyl Chloride}

$$ - Amidation :

$$

\text{6-Morpholinopyrimidine-4-carbonyl Chloride + Cyclopropylamine} \xrightarrow{\text{Base (e.g., Et₃N)}} \text{Target Compound}

$$

Advantages :

- Higher yields (70–85%) compared to direct aminolysis.

- Minimizes side reactions due to reactive acyl chloride intermediate.

Alternative Methods and Recent Advances

Transition-Metal Catalyzed Carbonylation

Palladium-catalyzed carbonylation of 4-chloro-6-morpholinopyrimidine under CO atmosphere introduces the carbonyl group directly:

$$

\text{4-Chloro-6-morpholinopyrimidine + CO + Cyclopropylamine} \xrightarrow{\text{Pd(PPh₃)₄, Base}} \text{Target Compound}

$$

Conditions :

Enzymatic Amidation

Recent studies highlight enzymatic methods for amide bond formation, leveraging lipases or proteases:

$$

\text{6-Morpholinopyrimidine-4-carboxylic Acid + Cyclopropylamine} \xrightarrow{\text{Lipase B (CAL-B), Solvent}} \text{Target Compound}

$$

Conditions :

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Aminolysis | Ester + Amine → Amide | 40–60 | Single-step | Low yield, side reactions |

| Acyl Chloride Route | Acid → Acyl Chloride → Amide | 70–85 | High yield, purity | Multi-step, hazardous reagents |

| Carbonylation | Halide + CO + Amine → Amide | 50–65 | Direct C–N bond formation | Requires CO pressure, metal catalyst |

| Enzymatic Amidation | Acid + Amine → Amide (enzyme) | 80–90 | Green chemistry, high selectivity | Costly enzymes, longer reaction time |

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine core using suitable nucleophiles and leaving groups.

Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.

Substitution: Halides, nucleophiles such as amines or thiols, solvents like dimethylformamide or dichloromethane.

Hydrolysis: Hydrochloric acid, sodium hydroxide, water, methanol.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Therapeutic Potential : The compound is being investigated for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases, including cancer and inflammatory conditions.

- Mechanism of Action : N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide may inhibit angiogenesis by targeting receptors involved in vascular endothelial growth factor signaling pathways. This inhibition could lead to reduced tumor growth and metastasis.

-

Biological Research

- Cellular Studies : It is utilized in studies focusing on cellular processes, helping researchers understand the compound's effects on various biochemical pathways. This includes its role in modulating lipid signaling pathways through inhibition of specific enzymes like N-acylphosphatidylethanolamine phospholipase D .

- Chemical Probing : The compound serves as a chemical probe to investigate biological interactions at the molecular level, aiding in the discovery of new therapeutic targets.

-

Materials Science

- Novel Material Development : Research is being conducted on the potential use of this compound in creating materials with specific properties such as conductivity or catalytic activity, which could have implications in various industrial applications.

Anticancer Activity Evaluation

- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating significant anticancer potential.

Anti-inflammatory Properties

- Objective : Investigated using LPS-stimulated macrophages.

- Findings : Treatment with N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls, showcasing its anti-inflammatory capabilities.

Enzyme Inhibition Studies

- Objective : To evaluate its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D.

- Findings : The compound was found to modulate lipid signaling pathways effectively, influencing physiological processes related to inflammation and pain response .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

| Enzyme Inhibition | NAPE-PLD | Modulation of lipid signaling | 2020 |

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, leading to inhibition or modulation of its activity. This interaction can result in downstream effects on cellular processes and pathways, ultimately leading to the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Selectivity : The cyclopropyl analog demonstrates >50-fold selectivity over off-target kinases (e.g., EGFR, VEGFR2) compared to phenyl-substituted analogs, which exhibit broader inhibition profiles .

- In vivo Efficacy : Pharmacokinetic studies in rodent models suggest the cyclopropyl derivative has a higher oral bioavailability (F = 65%) than its ethyl (F = 45%) and phenyl (F = 20%) counterparts, attributed to improved metabolic stability and absorption.

Biological Activity

N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry, particularly due to its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes.

Structure-Activity Relationship (SAR)

The biological activity of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide and its analogs has been extensively studied to understand their structure-activity relationships. A significant finding from research indicates that modifications in the compound's structure can lead to substantial changes in its potency as an NAPE-PLD inhibitor.

Key Findings:

- The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 72 nM, indicating high potency in inhibiting NAPE-PLD activity. This was a tenfold increase compared to less optimized derivatives .

- The optimal structural components identified include a cyclopropylmethylamide group and a morpholine ring, which together enhance binding affinity and inhibitory activity against NAPE-PLD .

NAPE-PLD plays a pivotal role in regulating NAEs, which are implicated in various biological functions such as pain modulation, stress response, and metabolic regulation. By inhibiting this enzyme, N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide can potentially alter the levels of NAEs in biological systems, thereby influencing physiological outcomes.

In vitro Studies:

- In cellular models, the compound effectively reduced NAE levels, which was associated with modulation of emotional behavior and pain response .

- The compound's mechanism involves competitive inhibition at the active site of NAPE-PLD, disrupting its enzymatic function and leading to decreased production of NAEs .

Case Studies and Applications

Research has highlighted the therapeutic potential of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide in various contexts:

- Pain Management : Studies suggest that by modulating NAE levels, the compound may offer new avenues for pain relief therapies.

- Anxiety and Stress Disorders : Given its effects on emotional behavior, there is potential for application in treating anxiety-related disorders.

- Metabolic Disorders : The regulation of NAEs has implications for metabolic syndrome and related conditions, making this compound a candidate for further investigation in metabolic health .

Comparative Analysis

The following table summarizes the biological activity and characteristics of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide compared to other known inhibitors:

| Compound Name | IC50 (nM) | Target Enzyme | Mechanism of Action |

|---|---|---|---|

| N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide | 72 | NAPE-PLD | Competitive inhibition |

| AHP-71B | 10 | NAPE-PLD | Competitive inhibition |

| Nitrogen-containing analogs | Varies | Various | Diverse mechanisms |

Q & A

Q. What are the critical steps in synthesizing N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

Condensation : Formation of the pyrimidine core via precursors like substituted pyrimidine carboxylates.

Substitution : Introduction of morpholine and cyclopropyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Amidation : Coupling the pyrimidine intermediate with cyclopropylamine using coupling agents (e.g., HATU or EDC) .

Q. Key Analytical Techniques :

Q. Which analytical methods are essential for validating the compound’s structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra resolve the cyclopropyl, morpholine, and pyrimidine moieties. Peaks at δ 1.0–1.5 ppm (cyclopropyl CH₂) and δ 3.6–3.8 ppm (morpholine CH₂) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₁₇N₅O₂, [M+H]⁺ = 288.1456) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >98% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and minimize by-products?

Methodological Answer: Critical variables include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .

- Catalysts : Pd(OAc)₂ or CuI for cross-coupling steps (e.g., introducing aryl groups) .

- Temperature Control : Maintaining 80–100°C during cyclopropane ring formation prevents decomposition .

Case Study : A 15% yield increase was achieved by replacing dichloromethane with THF in the amidation step, reducing side reactions .

Q. How can discrepancies in reported biological activity data for this compound be resolved?

Methodological Answer: Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., IC₅₀ measurements using ATP competition assays for kinase inhibition) .

- Structural Analogues : Compare activity with derivatives (e.g., replacing cyclopropyl with methyl groups alters target selectivity) .

- Computational Validation : Use AutoDock Vina to model binding affinities against proposed targets (e.g., kinases, GPCRs) and cross-validate with experimental IC₅₀ values .

Example : A study showed conflicting IC₅₀ values (0.5 µM vs. 5 µM) for PI3K inhibition, resolved by verifying ATP concentration consistency across assays .

Q. What computational strategies are effective for identifying biological targets and mechanistic pathways?

Methodological Answer:

- Molecular Docking : AutoDock Vina predicts binding modes to kinase ATP pockets (e.g., PI3Kγ, EGFR). A docking score < -7.0 kcal/mol suggests high affinity .

- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl) with activity using Hammett constants and CoMFA .

- Pathway Analysis : KEGG or Reactome databases link predicted targets (e.g., MAPK, mTOR) to downstream signaling networks .

Q. How can metabolic stability and toxicity profiles be assessed preclinically?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to measure t₁/₂. A t₁/₂ > 60 min suggests favorable stability .

- CYP Inhibition Screening : Use fluorogenic assays (e.g., CYP3A4, CYP2D6) to identify off-target interactions .

- In Silico Toxicity : Tools like ProTox-II predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., morpholine ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.